4,6-Dimethyl-2-quinolinecarbaldehyde
Description
4,6-Dimethyl-2-quinolinecarbaldehyde is a quinoline derivative featuring a formyl (-CHO) group at position 2 and methyl (-CH₃) substituents at positions 4 and 6 of the quinoline ring. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability.
Properties
CAS No. |
404597-43-9 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4,6-dimethylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-8-3-4-12-11(5-8)9(2)6-10(7-14)13-12/h3-7H,1-2H3 |
InChI Key |
BTOKHPIAMOGGCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Solubility: Morpholino-substituted derivatives (e.g., 4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde) exhibit higher aqueous solubility than methyl- or chloro-substituted analogs, critical for biological applications .
- Reactivity Hierarchy: Aldehyde reactivity follows the order: 2-Chloro-6-methylquinoline-3-carbaldehyde > this compound > 2-Methyl-6-quinolinecarbaldehyde, based on electronic effects of substituents .
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